molecular formula C12H7ClN2S B6347245 2-Chloro-6-(phenylthio)isonicotinonitrile CAS No. 266337-46-6

2-Chloro-6-(phenylthio)isonicotinonitrile

Cat. No.: B6347245
CAS No.: 266337-46-6
M. Wt: 246.72 g/mol
InChI Key: UCPIRZJDXHPFEX-UHFFFAOYSA-N
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Description

2-Chloro-6-(phenylthio)isonicotinonitrile is a chemical compound with the molecular formula C12H7ClN2S and a molecular weight of 246.72 g/mol . It is known for its unique chemical structure, which includes a chloro group, a phenylthio group, and an isonicotinonitrile moiety. This compound has gained attention in various scientific fields due to its diverse applications and intriguing chemical properties.

Preparation Methods

The synthesis of 2-Chloro-6-(phenylthio)isonicotinonitrile typically involves the reaction of 2-chloroisonicotinonitrile with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

2-Chloro-6-(phenylthio)isonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The nitrile group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6-(phenylthio)isonicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(phenylthio)isonicotinonitrile involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-6-(phenylthio)isonicotinonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-phenylsulfanylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-11-6-9(8-14)7-12(15-11)16-10-4-2-1-3-5-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPIRZJDXHPFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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